2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and heating to promote the cyclization process.
Another approach involves the use of a multi-step synthesis starting from readily available starting materials. For example, the synthesis can begin with the preparation of 2-aminobenzimidazole, which is then reacted with a suitable alkylating agent to introduce the methyl and propyl groups. The resulting intermediate is then subjected to cyclization under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the specific requirements of the synthesis, such as reaction time, temperature, and pressure. The use of continuous flow reactors offers advantages in terms of process control, scalability, and safety.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents or nucleophiles to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, amines, or thiols, onto the aromatic ring.
Scientific Research Applications
2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in the study of biological pathways and mechanisms of action.
Medicine: The compound has potential therapeutic applications in the treatment of diseases such as cancer, infections, and inflammatory disorders. It is used in drug discovery and development programs.
Industry: The compound is used in the development of new materials for industrial applications, such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to anticancer effects. It may also interact with receptors involved in inflammatory pathways, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-methylbenzimidazole: A simpler analog with similar biological activities but lacking the fused pyrimidine ring.
3-propylbenzimidazole: Another analog with similar properties but lacking the methyl group.
Pyrimido[1,2-a]benzimidazole: The parent compound without the methyl and propyl substituents.
Uniqueness
2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to the presence of both methyl and propyl groups, which can enhance its biological activity and selectivity. The fused pyrimidine and benzimidazole ring system also contributes to its unique chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-propyl-1H-pyrimido[1,2-a]benzimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-6-10-9(2)15-14-16-11-7-4-5-8-12(11)17(14)13(10)18/h4-5,7-8H,3,6H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAVWUUGTOWNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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